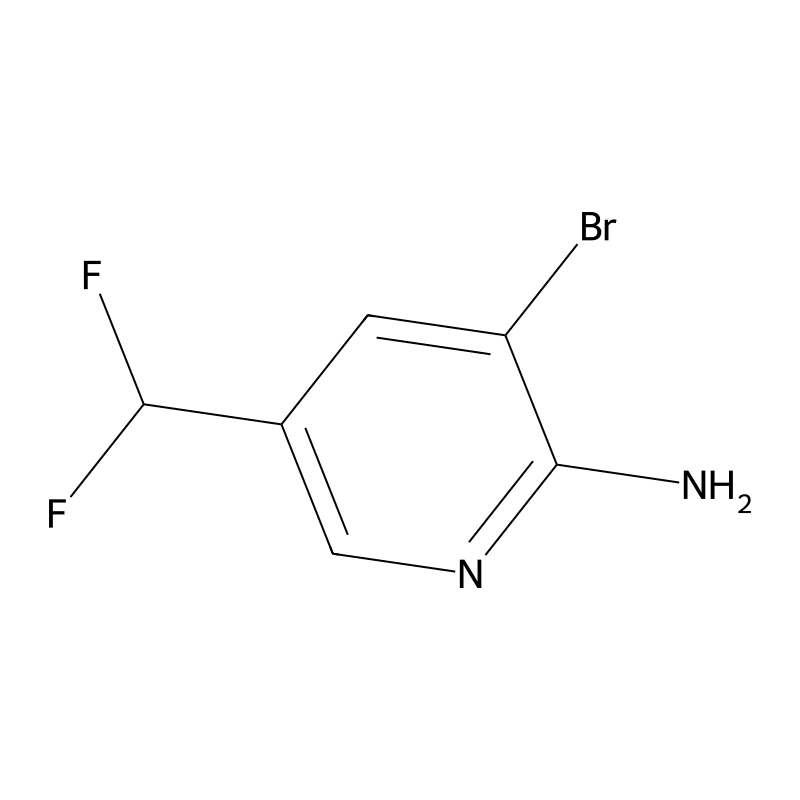

3-Bromo-5-(difluoromethyl)pyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Difluoromethylation

This compound might be involved in difluoromethylation, a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Key Intermediate in Synthesis

The compound 6-bromo-N,N-bis (4-methoxybenzyl)-4-methyl-5- (trifluoromethyl)pyridin-2-amine, which is structurally similar to “3-Bromo-5-(difluoromethyl)pyridin-2-amine”, is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .

3-Bromo-5-(difluoromethyl)pyridin-2-amine is a chemical compound characterized by the molecular formula and a molecular weight of 223.02 g/mol. It features a pyridine ring with a bromine atom at the 3-position and a difluoromethyl group at the 5-position, along with an amino group at the 2-position. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research fields, particularly in organic synthesis and medicinal chemistry .

- Substitution Reactions: The bromine atom can be replaced by other functional groups using nucleophiles such as organometallic compounds.

- Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

- Reduction Reactions: The compound can be reduced to yield corresponding amines or other reduced derivatives .

Common reagents for these reactions include:

- Substitution: Organometallic reagents like Grignard reagents.

- Oxidation: Oxidizing agents such as potassium permanganate.

- Reduction: Reducing agents like lithium aluminum hydride .

3-Bromo-5-(difluoromethyl)pyridin-2-amine exhibits significant biological activity, particularly in the context of drug discovery. It has been studied for its potential effects on enzyme inhibition and protein-ligand interactions. The presence of the difluoromethyl group enhances its lipophilicity, which is crucial for bioavailability and metabolic stability in pharmacological applications . Additionally, its unique functional groups may facilitate interactions with biological targets through hydrogen bonding .

The synthesis of 3-Bromo-5-(difluoromethyl)pyridin-2-amine typically involves bromination of 5-(difluoromethyl)pyridin-2-amine using N-bromosuccinimide (NBS) as a brominating agent. The reaction is often performed in solvents like dichloromethane at room temperature. Purification methods include recrystallization or column chromatography .

In industrial settings, large-scale production may utilize automated reactors and continuous flow systems to enhance yield and purity while minimizing hazardous by-products .

This compound has diverse applications across various fields:

- Chemistry: Serves as a building block in synthesizing complex organic molecules and pharmaceuticals.

- Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.

- Medicine: Investigated for potential therapeutic applications in drug discovery.

- Industry: Employed in producing agrochemicals and specialty chemicals .

Research into the interactions of 3-Bromo-5-(difluoromethyl)pyridin-2-amine focuses on its role as a ligand in coordination chemistry. It has been shown to form complexes with various metal ions, enhancing its utility in catalysis and sensing applications. Understanding these interaction mechanisms is crucial for exploring its reactivity and potential applications in organic synthesis and materials science .

3-Bromo-5-(difluoromethyl)pyridin-2-amine can be compared with several similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-5-(difluoromethyl)pyridine | 1803571-23-4 | 0.81 |

| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | 79456-30-7 | 0.80 |

| 5-Bromo-2-methylpyridin-3-amine | 17282-00-7 | 0.75 |

| 3-Bromo-5-(1,1-difluoroethyl)pyridine | 1108724-32-8 | 0.74 |

Uniqueness

3-Bromo-5-(difluoromethyl)pyridin-2-amine is unique due to the combination of both bromine and difluoromethyl groups on the pyridine ring, which enhances its chemical reactivity compared to non-fluorinated analogs. This combination allows for diverse chemical modifications and applications across different research domains .